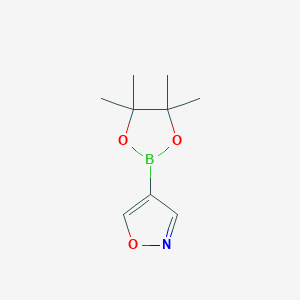

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCICYRNWIGDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585938 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928664-98-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester (CAS 928664-98-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6), a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics, experimental protocols, and its role in the synthesis of biologically active molecules.

Core Properties

4-Isoxazoleboronic acid pinacol ester is a stable, white to pale brown solid organic compound. It is widely used in organic synthesis, particularly as a reactant in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 928664-98-6 | |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Synonyms | 4-Isoxazoleboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, ISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |

| Molecular Formula | C₉H₁₄BNO₃ | |

| Molecular Weight | 195.02 g/mol | |

| Appearance | White to Pale brown solid | |

| Melting Point | 110 - 115 °C | |

| Solubility | Soluble in most organic solvents | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Synthesis and Chemical Reactions

4-Isoxazoleboronic acid pinacol ester is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the isoxazole moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of pharmaceutical compounds.

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, 4-isoxazoleboronic acid pinacol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

A representative experimental protocol for a Suzuki-Miyaura coupling reaction using 4-isoxazoleboronic acid pinacol ester is as follows:

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (e.g., XPhos, tricyclohexylphosphine) if required by the catalyst

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, DMF, THF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 4-isoxazoleboronic acid pinacol ester (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent to the vessel.

-

Degas the solution by bubbling the inert gas through it for several minutes.

-

Add the palladium catalyst (and ligand, if necessary) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired isoxazole-substituted compound.

Biological and Medicinal Chemistry Applications

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Compounds containing the isoxazole ring exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-Isoxazoleboronic acid pinacol ester serves as a crucial starting material for the synthesis of isoxazole-containing compounds with therapeutic potential.

Patents have disclosed the use of this compound in the synthesis of molecules for the treatment of:

-

Inflammatory and Autoimmune Diseases: The resulting compounds are often designed to modulate key signaling pathways involved in the inflammatory response.

-

Proliferative Diseases: This includes the development of novel anticancer agents. Isoxazole derivatives have been investigated as inhibitors of various protein kinases, heat shock proteins (HSP90), and poly (ADP-ribose) polymerase (PARP).

Role in Kinase Inhibitor Synthesis

A significant application of isoxazole-containing compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The isoxazole ring can act as a versatile scaffold for designing selective and potent kinase inhibitors. For example, isoxazole derivatives have been explored as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are important targets in oncology.

Suppliers

4-Isoxazoleboronic acid pinacol ester is commercially available from a number of chemical suppliers. The table below lists some of the major suppliers. Purity and available quantities may vary.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| Frontier Specialty Chemicals | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

| Cenmed | --INVALID-LINK-- |

Safety Information

4-Isoxazoleboronic acid pinacol ester should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Harmful if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

Conclusion

4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6) is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the biologically important isoxazole scaffold into potential drug candidates targeting a range of diseases. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

Reactivity of isoxazole boronic esters in organic chemistry

An In-depth Technical Guide to the Reactivity of Isoxazole Boronic Esters in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and reactivity of isoxazole boronic esters, crucial building blocks in modern organic and medicinal chemistry. Isoxazoles are a prominent class of five-membered heterocycles that form the core of numerous pharmaceuticals due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The incorporation of a boronic ester moiety onto the isoxazole ring provides a versatile handle for synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[6][7]

A primary and highly effective method for synthesizing isoxazole boronic esters is the [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates.[8] This approach offers direct access to a variety of substituted isoxazole boronic esters with excellent regiocontrol, allowing the boronic ester group to be installed at either the C-4 or C-5 position of the isoxazole ring.[8]

The general workflow for this synthesis involves the in situ generation of a nitrile oxide from a hydroximic acid chloride, which then undergoes a cycloaddition with an alkynylboronate.[8]

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. era.ed.ac.uk [era.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. daneshyari.com [daneshyari.com]

Spectroscopic Profile of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This compound, also known as 4-isoxazoleboronic acid pinacol ester, is of significant interest in medicinal chemistry and materials science due to its utility in cross-coupling reactions. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding its structure and analytical workflow.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonym | 4-Isoxazoleboronic acid pinacol ester |

| CAS Number | 928664-98-6 |

| Molecular Formula | C₉H₁₄BNO₃ |

| Molecular Weight | 195.03 g/mol |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed journals, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | Isoxazole H-5 |

| ~8.4 | s | 1H | Isoxazole H-3 |

| 1.3 - 1.4 | s | 12H | 4 x CH₃ (pinacol) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Isoxazole C-5 |

| ~150 | Isoxazole C-3 |

| ~84 | Pinacol quaternary C |

| ~25 | Pinacol CH₃ |

| Note | The carbon attached to the boron atom (Isoxazole C-4) may be difficult to observe due to quadrupolar relaxation. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (methyl) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1550 | Medium | C=C stretch (isoxazole ring) |

| ~1360 | Strong | B-O stretch |

| ~1140 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 180 | [M - CH₃]⁺ |

| 110 | [M - C₆H₁₂O₂ + H]⁺ (loss of pinacol moiety) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data with a line broadening of 1-2 Hz.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Visualizations

Chemical Structure

Caption: Chemical structure of the target molecule.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isoxazoleboronic acid pinacol ester, a key building block in modern medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and the analytical methodologies employed for its characterization. Furthermore, it outlines the common synthetic and purification protocols, offering valuable insights for researchers utilizing this versatile reagent.

Commercial Availability and Suppliers

4-Isoxazoleboronic acid pinacol ester (CAS No. 928664-98-6) is readily available from a variety of chemical suppliers.[1][2][3] It is typically offered in research quantities, ranging from milligrams to several grams. For larger, bulk quantities, inquiries with suppliers are generally required. The compound is usually supplied as a white to off-white solid.

Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog details and availability are subject to change.

| Supplier | Product Number(s) | Stated Purity | Available Quantities |

| Sigma-Aldrich | 740837 | ≥95% | 250 mg, 1 g |

| TCI Chemicals | T4396 | >98.0% (GC) | 1 g, 5 g |

| Frontier Specialty Chemicals | I1450 | Not specified | 1 g |

| Alfa Aesar | - | 97% | Varies |

Purity and Impurity Profile

The purity of commercially available 4-isoxazoleboronic acid pinacol ester is generally high, with most suppliers offering grades of 95% or greater.[1][4] TCI Chemicals specifies a purity of over 98.0% as determined by gas chromatography (GC).

The primary impurity of concern for pinacol boronic esters is the corresponding boronic acid, which forms upon hydrolysis.[5] The presence of water or protic solvents can facilitate this degradation. Other potential impurities may arise from the synthetic process, including residual starting materials, reagents, or by-products of side reactions. A Certificate of Analysis (CoA) from the supplier will provide batch-specific purity data and information on the analytical methods used for its determination. While specific CoAs for this compound are not publicly accessible for this guide, a typical analysis would include assays for purity and might list limits for moisture content and residual solvents.

Typical Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄BNO₃ | [3] |

| Molecular Weight | 195.02 g/mol | [1][3] |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 110-115 °C | [1] |

| Storage Temperature | 2-8 °C | [1][2] |

Synthesis and Purification Protocols

The most common method for the synthesis of aryl boronic acid pinacol esters, including 4-isoxazoleboronic acid pinacol ester, is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-isoxazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

General Experimental Protocol for Miyaura Borylation

Reaction Scheme:

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-isoxazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).

-

Add a dry, degassed solvent such as dioxane or DMSO.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product as described in the following section.

Purification Methodologies

Purification of the crude 4-isoxazoleboronic acid pinacol ester is crucial to remove unreacted starting materials, catalyst residues, and by-products. The two most common methods are recrystallization and column chromatography.

Recrystallization:

Recrystallization is an effective method for purifying solid boronic esters. The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but result in poor solubility at room temperature or below. Common solvents for the recrystallization of boronic esters include hexanes, ethyl acetate, and mixtures thereof.[6][7] Trial-and-error with small amounts of material is often necessary to find the optimal solvent system.

Column Chromatography:

Column chromatography using silica gel is a widely used purification technique. However, boronic esters can be susceptible to hydrolysis on silica gel.[8] To mitigate this, several strategies can be employed:

-

Use of deactivated silica gel: Treating the silica gel with a small amount of a non-polar solvent containing a base (e.g., triethylamine) can help to neutralize acidic sites.

-

Boric acid-treated silica gel: Impregnating the silica gel with boric acid has been reported to reduce over-adsorption and degradation of boronic esters during chromatography.[8]

-

Rapid chromatography: Minimizing the time the compound spends on the column can reduce the extent of hydrolysis.

A typical eluent system for the chromatography of moderately polar compounds like aryl boronic esters is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of 4-isoxazoleboronic acid pinacol ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of boronic esters. However, as previously mentioned, on-column hydrolysis can be a significant issue.[5] To obtain accurate results, the following considerations are important:

-

Column Selection: The use of a reversed-phase column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize hydrolysis.[9][10]

-

Mobile Phase: A mobile phase consisting of water and acetonitrile is common. The addition of a pH modifier is often necessary. While acidic modifiers like formic acid can be used, a high pH mobile phase (around pH 12.4) with an ion-pairing reagent has been shown to be effective for stabilizing reactive pinacolboronate esters.[5]

-

Sample Diluent: An aprotic and non-aqueous diluent, such as acetonitrile or THF, should be used for sample preparation to prevent hydrolysis before injection.[11]

Illustrative HPLC Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 4-isoxazoleboronic acid pinacol ester.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isoxazole ring protons and the methyl protons of the pinacol group. The protons on the isoxazole ring are expected to appear in the aromatic region, while the twelve methyl protons of the pinacol group will give a sharp singlet in the aliphatic region (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the isoxazole ring and the pinacol group. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boron atom and its coordination environment. For a pinacol boronic ester, a single broad peak is expected.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | Isoxazole C-H |

| ~8.4 | s | 1H | Isoxazole C-H |

| ~1.3 | s | 12H | -C(CH₃)₂ |

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The expected monoisotopic mass for C₉H₁₄BNO₃ is 195.1067 Da.[3]

Conclusion

4-Isoxazoleboronic acid pinacol ester is a commercially accessible and highly valuable reagent for synthetic and medicinal chemists. While generally available in high purity, users should be aware of its potential for hydrolysis and take appropriate precautions during handling, storage, and analysis. The synthetic and analytical methods outlined in this guide provide a framework for the successful application and characterization of this important building block. For critical applications, it is always recommended to obtain and consult the supplier's Certificate of Analysis for batch-specific data.

References

- 1. 4-イソオキサゾールボロン酸 ピナコール エステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | C9H14BNO3 | CID 16414180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isoxazoleboronic acid pinacol ester 95 928664-98-6 [sigmaaldrich.com]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Versatility of the Isoxazole Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse applications of isoxazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity

The cytotoxic effects of various isoxazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

| Compound Class | Cell Line | IC50 Value | Reference |

| Phenyl-isoxazole-carboxamides | HeLa | 0.91 ± 1.03 µM | |

| Phenyl-isoxazole-carboxamides | MCF-7 | 4.56 ± 2.32 µM | |

| Phenyl-isoxazole-carboxamides | Hep3B | 5.96 ± 0.87 µM | |

| Indole-linked Isoxazoles | MCF-7 | 5.51 µM | |

| Indole-linked Isoxazoles | HT-29 | 7.72 µM | |

| 4-(trifluoromethyl)isoxazoles | MCF-7 | 2.63 µM | |

| Diosgenin-based Isoxazole | MCF-7 | 9.15 ± 1.30 µM | |

| Diosgenin-based Isoxazole | A549 | 14.92 ± 1.70 µM | |

| Isoxazole-Chalcone Hybrid | DU145 | 0.96 µM | |

| Isoxazole-Curcumin Hybrid | MCF-7 | 3.97 µM |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating damaged or cancerous cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoxazole derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents, with some derivatives acting as potent inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of isoxazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

| Compound | Dose | Percent Edema Inhibition (after 4h) | Reference |

| Isoxazole Derivative 146 | - | 77.42% | |

| Isoxazole Derivative 147 | - | 67.74% | |

| Isoxazole Derivative 148 | - | 61.29% | |

| Isoxazole Derivative 5b | 10 mg/kg | 76.71% (after 3h) | |

| Isoxazole Derivative 5c | 10 mg/kg | 75.56% (after 3h) | |

| Isoxazole Derivative 5d | 10 mg/kg | 72.32% (after 3h) |

Additionally, in vitro assays are used to determine the inhibitory activity against COX enzymes.

| Compound | COX-2 IC50 (µM) | Reference |

| 3-phenyl-5-furan isoxazole derivative | 9.16 ± 0.38 |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Isoxazole derivative test compounds

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isoxazole derivatives or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antimicrobial Applications: Combating Pathogenic Microorganisms

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamines | Escherichia coli | 95 | |

| N3, N5-di(substituted)isoxazole-3,5-diamines | Staphylococcus aureus | 95 | |

| Isoxazole Derivative 4e | Candida albicans | 6 | |

| Isoxazole Derivative 4g | Candida albicans | 6 | |

| Isoxazole Derivative 4h | Candida albicans | 6 | |

| 1,3-Oxazole-based compounds | Candida albicans | 14 | |

| Isoxazole derivatives | Bacillus cereus | 500 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Isoxazole derivative test compounds

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the isoxazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Central Nervous System Applications: Modulating Neuronal Signaling

Isoxazole derivatives have shown potential in treating CNS disorders by modulating the activity of key neurotransmitter receptors, such as the GABA-A and AMPA receptors.

Quantitative CNS Activity

The binding affinity of isoxazole derivatives to CNS receptors is a key indicator of their potential therapeutic efficacy.

| Compound Class | Receptor | Binding Affinity (Ki) | Reference |

| Isoxazole-isoxazole hybrid 7a | GABA-A α5/β3/γ2 | 0.0085 µM | |

| Isoxazole-isoxazole hybrid 7b | GABA-A α5/β3/γ2 | 0.039 µM |

| Compound Class | Receptor | EC50 | Reference |

| Isoxazole-isoxazole hybrid 8 | α7 nAChR | 0.016 µM |

| Compound Class | Target | IC50 | Reference |

| Isoxazole-isoxazole hybrid 12 | SCD1 and SCD5 | 45 µM | |

| Isoxazole-oxazole hybrid 14 | SCD1 and SCD5 | 19 µM and 10 µM |

Mechanism of Action: Modulation of GABA-A Receptors

GABA-A receptors are the major inhibitory neurotransmitter receptors in the CNS. Modulation of these receptors can have anxiolytic, anticonvulsant, and sedative effects.

Synthesis of Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazole derivatives involves the cyclization of chalcones with hydroxylamine hydrochloride.

Experimental Workflow: Synthesis from Chalcones

This guide highlights the significant and diverse roles of isoxazole derivatives in medicinal chemistry. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. The versatility of the isoxazole scaffold ensures its continued importance in the future of drug discovery.

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to its utility in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This document details the physicochemical properties of the compound, provides a representative experimental protocol for its synthesis, and illustrates its application in a typical drug discovery workflow. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound, also known as 4-isoxazoleboronic acid pinacol ester, is a stable, white to pale-yellow solid organic compound.[1] The molecule incorporates a five-membered isoxazole ring, a key heterocycle in many biologically active compounds, functionalized with a boronic acid pinacol ester group at the 4-position. This boronate ester moiety is crucial for its reactivity in various cross-coupling reactions.

The structural and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄BNO₃ | [1] |

| Molecular Weight | 195.02 g/mol | [1] |

| CAS Number | 928664-98-6 | |

| Appearance | White to pale-yellow solid | [1] |

| Melting Point | 110-115 °C | [2] |

| Boiling Point | 339.2 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and dichloromethane. | |

| Stability | Stable under standard laboratory conditions; should be stored in a cool, dry place. |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkynylboronate. This approach offers a direct and regioselective pathway to isoxazole 4-boronates.[1]

General Experimental Protocol for Synthesis

Reaction Scheme:

Materials:

-

Appropriate nitrile oxide precursor (e.g., a hydroximoyl chloride)

-

Alkynylboronic acid pinacol ester

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of the alkynylboronic acid pinacol ester in the chosen anhydrous solvent, add the nitrile oxide precursor and the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. Although specific spectral data for this compound is not publicly available, the expected characteristic signals are described below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring protons, typically in the aromatic region, and a singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the isoxazole ring and the pinacol ester group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoxazole core and various aryl or heteroaryl halides, providing a versatile method for generating libraries of compounds for biological screening.

Role in Medicinal Chemistry

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily introduce this scaffold into novel molecular designs makes this compound a highly sought-after reagent in medicinal chemistry programs.

Experimental Workflow: Synthesis of a Bioactive Molecule

The following diagram illustrates a typical experimental workflow in which this compound is employed as a key intermediate in the synthesis of a hypothetical drug candidate.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound does not directly participate in biological signaling pathways. Its significance lies in its role as a precursor to molecules that are designed to interact with specific biological targets. The logical relationship of its utility is depicted in the following diagram.

Conclusion

This compound is a fundamentally important and highly versatile building block for the synthesis of complex organic molecules. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions makes it an invaluable tool for medicinal chemists and drug discovery scientists. This technical guide provides essential information on its properties, a representative synthetic approach, and its strategic application in the development of novel therapeutic agents. The continued use of this and similar reagents is expected to facilitate the discovery of next-generation pharmaceuticals.

References

The Isoxazole Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a wide array of therapeutic agents, spanning from anti-inflammatory and antimicrobial to anticancer drugs. This technical guide provides a comprehensive overview of the pivotal role of the isoxazole moiety in bioactive compounds, with a focus on its mechanism of action, quantitative structure-activity relationships, and the experimental methodologies underpinning its development.

Physicochemical Properties and Bioisosteric Role

The isoxazole ring's electronic and structural characteristics contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, with biological targets.[3] The presence of both a hydrogen bond donor (N-H in certain tautomeric forms or substituted derivatives) and an acceptor (the nitrogen and oxygen atoms) within a compact framework allows for multifaceted binding to enzyme active sites and receptors.[4]

Furthermore, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester bonds. This bioisosteric replacement can enhance metabolic stability, improve oral bioavailability, and modulate the selectivity of a compound for its target.[5]

Diverse Biological Activities of Isoxazole-Containing Compounds

The versatility of the isoxazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[4][6]

Anti-Inflammatory Activity

A prominent example of an isoxazole-containing anti-inflammatory drug is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib's isoxazole ring plays a crucial role in its selective binding to the COX-2 active site.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9][10] These include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and disruption of microtubule dynamics.[11] The structural diversity achievable with the isoxazole core allows for the fine-tuning of activity against specific cancer cell lines.

Antimicrobial Activity

The isoxazole moiety is a key component of the sulfonamide antibiotic Sulfamethoxazole .[12] This drug inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The isoxazole ring contributes to the overall electronic properties of the molecule, enabling it to act as a competitive inhibitor of the enzyme.

Another important isoxazole-containing drug is Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis.[13] Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[13]

Quantitative Data on Bioactive Isoxazole Derivatives

The following tables summarize the biological activities of representative isoxazole-containing compounds, providing quantitative data for easy comparison.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole Derivative A | MCF-7 (Breast) | 5.2 | [14] |

| Isoxazole Derivative B | HCT116 (Colon) | 2.8 | [14] |

| Isoxazole Derivative C | A549 (Lung) | 7.1 | [15] |

| Leflunomide | Jurkat (T-cell leukemia) | 15.0 | [14] |

| Valdecoxib | PC-3 (Prostate) | 25.0 | [16] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | E. coli | 8 | C. albicans | >128 | [17] |

| Isoxazole Derivative D | S. aureus | 4 | A. niger | 16 | [17] |

| Isoxazole Derivative E | P. aeruginosa | 16 | C. neoformans | 8 | [17] |

Key Signaling Pathways Targeted by Isoxazole-Containing Drugs

The therapeutic effects of many isoxazole-based drugs are a result of their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Leflunomide, Valdecoxib, and Sulfamethoxazole.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel isoxazole derivatives. The following sections provide standardized protocols for key experiments.

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

-

Substituted aldoxime

-

Substituted terminal alkyne

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve the substituted aldoxime (1.0 eq) and the substituted terminal alkyne (1.2 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., TEA, 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Slowly add the oxidizing agent (e.g., NCS, 1.1 eq) portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain the temperature between 0-25 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the isoxazole test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the isoxazole test compound in the appropriate solvent.

-

In a 96-well plate, add 50 µL of the broth medium to all wells.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control (inoculum without the compound) and a sterility control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The isoxazole moiety continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its favorable physicochemical properties, ability to act as a bioisostere, and diverse range of biological activities make it a focal point of research in medicinal chemistry. The synthesis of novel isoxazole derivatives, coupled with rigorous biological evaluation using standardized protocols, will undoubtedly lead to the discovery of new and improved drugs to address a wide range of diseases. The quantitative data and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of isoxazole-containing compounds.

References

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques [ipindexing.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espublisher.com [espublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. researchhub.com [researchhub.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. google.com [google.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, a key building block in medicinal chemistry, for the synthesis of 4-aryl and 4-heteroarylisoxazoles. Isoxazole moieties are prevalent in a wide range of pharmacologically active compounds, making this a critical transformation for drug discovery and development.

The general reaction scheme involves the palladium-catalyzed coupling of the isoxazole boronic ester with an organic halide (typically a bromide or iodide) in the presence of a base.

General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaromatic substrates such as this compound, careful optimization is often necessary to achieve high yields and minimize side reactions like protodeboronation. Below is a summary of commonly employed conditions for the coupling of heteroaryl boronic esters.

Table 1: Typical Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | PPh₃ | 2-10 | A classic, widely used system. |

| Pd₂(dba)₃ | SPhos | 1-5 | Highly active for heteroaryl couplings, often allowing for lower temperatures.[1] |

| PdCl₂(dppf) | - | 2-5 | An air-stable precatalyst, effective for a broad range of substrates. |

| Pd(PPh₃)₄ | - | 3-10 | A common Pd(0) source, used directly. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent(s) | Typical Temperature (°C) |

| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-110 |

| Cs₂CO₃ | 2-3 | Dioxane, THF | 60-100 |

| K₃PO₄ | 2-3 | Dioxane, Toluene | 80-110 |

| Na₂CO₃ | 2-3 | Ethanol/H₂O, DMF | 80-120 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv)

-

Toluene (5 mL per mmol of isoxazole boronate)

-

Ethanol (2 mL per mmol of isoxazole boronate)

-

Water (2 mL per mmol of isoxazole boronate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and Pd(PPh₃)₄.

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add the degassed toluene and ethanol via syringe.

-

Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the degassed Na₂CO₃ solution to the reaction mixture.

-

Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis using PdCl₂(dppf)

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

PdCl₂(dppf) (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (3 mL per mmol of isoxazole boronate)

-

Water (1 mL per mmol of isoxazole boronate)

Procedure:

-

In a microwave vial, combine this compound, the aryl bromide, PdCl₂(dppf), and K₂CO₃.

-

Add 1,4-dioxane and water.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-30 minutes with stirring.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the experimental workflow and the catalytic cycle.

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura coupling experiment.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

-

Low Yields: If the reaction yield is low, consider screening different ligands, as they can have a significant impact on the catalytic activity.[1] Increasing the temperature or reaction time may also be beneficial. Ensure that all solvents are thoroughly degassed to prevent catalyst deactivation.

-

Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic with heteroaryl boronates. Using anhydrous solvents and stronger, non-aqueous bases (e.g., CsF, K₃PO₄) can sometimes mitigate this issue.

-

Catalyst Choice: For challenging substrates, particularly aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often more effective.

-

Microwave Chemistry: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields. However, optimization of temperature and time is crucial to avoid decomposition.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of 4-substituted isoxazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Isoxazoleboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a prominent example of such transformations, has seen widespread application in the pharmaceutical industry for the construction of complex molecular architectures. 4-Isoxazoleboronic acid pinacol ester is a valuable heterocyclic building block in drug discovery, as the isoxazole motif is present in numerous biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-isoxazoleboronic acid pinacol ester with various aryl halides, a key transformation for the synthesis of 4-arylisoxazoles.

Chemical Information

| Compound | 4-Isoxazoleboronic acid pinacol ester |

| Structure | (Chemical structure image of 4-Isoxazoleboronic acid pinacol ester) |

| CAS Number | 928664-98-6[1][2] |

| Molecular Formula | C₉H₁₄BNO₃[1][2] |

| Molecular Weight | 195.03 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8 °C under dry conditions.[1] |

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, 4-isoxazoleboronic acid pinacol ester) with an organic halide or triflate. A base is required to facilitate the transmetalation step in the catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Substituted Isoxazoles Using Boronic Ester Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted isoxazoles utilizing boronic ester precursors. The methodologies outlined herein are pivotal for the construction of isoxazole-containing molecules, which are significant scaffolds in medicinal chemistry and drug development.[1][2][3][4] The primary focus is on the direct synthesis of isoxazole boronic esters via [3+2] cycloaddition and their subsequent functionalization through palladium-catalyzed cross-coupling reactions.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a variety of substituents onto the isoxazole ring in a controlled manner is crucial for developing new chemical entities with desired pharmacological properties. Boronic acid pinacol esters have emerged as versatile and valuable intermediates in organic synthesis due to their stability, low toxicity, and broad functional group tolerance, making them ideal precursors for the synthesis of complex isoxazoles.[5][6]

Two principal strategies involving boronic esters for the synthesis of substituted isoxazoles are highlighted:

-

Direct Synthesis of Isoxazole Boronic Esters: A [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates provides direct access to isoxazole boronic esters.[7] This method allows for the convergent synthesis of isoxazoles with a boronic ester moiety ready for further functionalization.

-

Functionalization of Isoxazole Scaffolds: Pre-formed isoxazole boronic esters can be further elaborated through Suzuki-Miyaura cross-coupling reactions to introduce aryl, heteroaryl, or vinyl substituents.[8][9]

Part 1: Direct Synthesis of Isoxazole-4-Boronic Esters via [3+2] Cycloaddition

This section details the synthesis of 3,5-disubstituted isoxazole-4-boronic esters through the cycloaddition of in situ generated nitrile oxides with an alkynylboronate. This approach offers high regiocontrol, installing the boronic ester at the C-4 position of the isoxazole ring.[7]

Reaction Scheme

Caption: [3+2] Cycloaddition of a nitrile oxide with an alkynylboronate.

Experimental Protocol: Synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole-4-boronic acid pinacol ester

This protocol is adapted from a procedure describing the cycloaddition of benzonitrile oxide with a silylethynylboronate.[7]

Materials:

-

Benzohydroximoyl chloride

-

(Trimethylsilyl)ethynylboronic acid pinacol ester

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of (trimethylsilyl)ethynylboronic acid pinacol ester (1.0 mmol, 1.0 equiv) and benzohydroximoyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL) under an argon atmosphere at 0 °C, add triethylamine (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-5-(trimethylsilyl)isoxazole-4-boronic acid pinacol ester.

Quantitative Data: Scope of the [3+2] Cycloaddition

The following table summarizes the yields for the synthesis of various isoxazole-4-boronates using the described cycloaddition methodology.[7]

| Entry | R1 (from Nitrile Oxide) | R2 (on Alkyne) | Product | Yield (%) |

| 1 | Phenyl | Trimethylsilyl | 3-Phenyl-5-(trimethylsilyl)isoxazole-4-boronate | 85 |

| 2 | 4-Methoxyphenyl | Trimethylsilyl | 3-(4-Methoxyphenyl)-5-(trimethylsilyl)isoxazole-4-boronate | 78 |

| 3 | tert-Butyl | Trimethylsilyl | 3-tert-Butyl-5-(trimethylsilyl)isoxazole-4-boronate | 65 |

| 4 | Phenyl | Phenyl | 3,5-Diphenylisoxazole-4-boronate | 92 |

| 5 | Phenyl | n-Butyl | 3-Phenyl-5-(n-butyl)isoxazole-4-boronate | 75 |

Part 2: Functionalization of Isoxazole-4-Boronic Esters via Suzuki-Miyaura Cross-Coupling

This section describes the use of isoxazole-4-boronic esters as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl or heteroaryl substituents at the C-4 position. This is a powerful method for the synthesis of highly substituted isoxazoles.[8][9]

Reaction Scheme

Caption: Suzuki-Miyaura coupling of an isoxazole-4-boronic ester.

Experimental Protocol: Synthesis of 4-(4-Benzenesulfonamidophenyl)-5-methyl-3-phenylisoxazole (A Valdecoxib Analog)

This protocol is based on the synthesis of Valdecoxib, a COX-2 inhibitor, which utilizes a Suzuki-Miyaura coupling.[8]

Materials:

-

5-Methyl-3-phenylisoxazole-4-boronic acid pinacol ester

-

4-Bromobenzenesulfonamide

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, combine 5-methyl-3-phenylisoxazole-4-boronic acid pinacol ester (1.0 mmol, 1.0 equiv), 4-bromobenzenesulfonamide (1.1 mmol, 1.1 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 4-aryl-substituted isoxazole.

Quantitative Data: Scope of the Suzuki-Miyaura Coupling

The following table presents representative yields for the Suzuki-Miyaura cross-coupling of isoxazole-4-boronates with various aryl halides.

| Entry | Isoxazole Boronate Substituents (R1, R2) | Aryl Halide (R3-X) | Product | Yield (%) |

| 1 | Phenyl, Methyl | 4-Bromobenzenesulfonamide | 4-(4-Benzenesulfonamidophenyl)-5-methyl-3-phenylisoxazole | 95[8] |

| 2 | Phenyl, Methyl | 3-Bromo-2-acetylindole | 2-Acetyl-3-(5-methyl-3-phenylisoxazol-4-yl)indole | 88[9] |

| 3 | Phenyl, H | 4-Iodoanisole | 4-(4-Methoxyphenyl)-3-phenylisoxazole | 90 |

| 4 | tert-Butyl, H | 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)-3-tert-butylisoxazole | 82 |

| 5 | Phenyl, Phenyl | 2-Bromopyridine | 2-(3,5-Diphenylisoxazol-4-yl)pyridine | 79 |

Workflow for Synthesis and Functionalization

The following diagram illustrates the overall workflow from starting materials to highly substituted isoxazoles.

Caption: Workflow for isoxazole synthesis via boronic ester intermediates.

These protocols and data provide a comprehensive guide for the synthesis of a wide array of substituted isoxazoles, demonstrating the utility of boronic ester precursors in modern organic and medicinal chemistry. The mild reaction conditions and broad substrate scope make these methods highly valuable for drug discovery and development programs.

References

- 1. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. daneshyari.com [daneshyari.com]

- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-Aryl-Isoxazoles via Suzuki Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of the isoxazole ring, particularly at the C4 position, is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl-isoxazoles with high efficiency and broad functional group tolerance. This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of 4-halo-isoxazoles with various arylboronic acids.

The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) complex to the 4-halo-isoxazole, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the 4-aryl-isoxazole product and regenerate the active palladium(0) catalyst.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 4-aryl-isoxazoles via the Suzuki reaction under both conventional heating and microwave-assisted conditions. Yields are typically good to excellent, though optimization of reaction parameters may be necessary for specific substrates.

Table 1: Suzuki Coupling of 4-Bromo-isoxazoles with Arylboronic Acids (Conventional Heating)